![molecular formula C7H10N2O2S2 B2524189 2-[(4-metil-1,2,3-tiadiazol-5-il)sulfanil]acetato de etilo CAS No. 338408-34-7](/img/structure/B2524189.png)
2-[(4-metil-1,2,3-tiadiazol-5-il)sulfanil]acetato de etilo
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Ethyl 2-[(4-methyl-1,2,3-thiadiazol-5-yl)sulfanyl]acetate is a heterocyclic compound containing a thiadiazole ring. Thiadiazoles are known for their diverse biological activities, including antimicrobial, anticancer, antioxidant, antidepressant, anticonvulsant, and antihypertensive properties
Aplicaciones Científicas De Investigación
Ethyl 2-[(4-methyl-1,2,3-thiadiazol-5-yl)sulfanyl]acetate has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.
Medicine: Due to its anticancer properties, it is investigated for use in cancer treatment.
Mecanismo De Acción
Target of Action
Compounds with a similar thiazole ring have been found to act as antioxidants, analgesics, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic drug molecules .
Mode of Action
It’s known that thiazole derivatives can undergo electrophilic substitution at the c-5 atom and nucleophilic substitution at the c-2 atom . This allows them to interact with various biological targets.
Biochemical Pathways
Thiazole derivatives have been found to have diverse biological activities, suggesting they may interact with multiple biochemical pathways .
Pharmacokinetics
Thiazole is slightly soluble in water, soluble in alcohol and ether, and sparingly soluble in organic solvents and dyes . These properties may influence the bioavailability of Ethyl 2-[(4-methyl-1,2,3-thiadiazol-5-yl)sulfanyl]acetate.
Result of Action
Thiazole derivatives have been found to have diverse biological activities, suggesting they may have multiple effects at the molecular and cellular level .
Action Environment
The solubility of thiazole derivatives in various solvents suggests that the solvent environment could influence their action .
Análisis Bioquímico
Biochemical Properties
It is known that thiadiazoles, the class of compounds to which it belongs, can interact with various enzymes, proteins, and other biomolecules . These interactions can be either inhibitory or stimulatory, depending on the specific nature of the interaction .
Cellular Effects
Related thiadiazole derivatives have been shown to have diverse biological activities, including antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic effects . These effects can influence various cellular processes, including cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
It is known that thiadiazoles can undergo various chemical reactions, including electrophilic substitution at the C-5 atom and nucleophilic substitution at the C-2 atom . These reactions can lead to the formation of various products, which can interact with different biomolecules and exert their effects .
Temporal Effects in Laboratory Settings
It is known that thiadiazoles are slightly soluble in water, soluble in alcohol and ether, and sparingly soluble in organic solvents and dyes . This solubility profile can influence the stability, degradation, and long-term effects of the compound in in vitro or in vivo studies .
Dosage Effects in Animal Models
The effects of Ethyl 2-[(4-methyl-1,2,3-thiadiazol-5-yl)sulfanyl]acetate at different dosages in animal models have not been reported. It is known that the effects of related thiadiazole derivatives can vary with dosage . For example, some thiadiazole derivatives have been found to have potent antimicrobial activity at certain dosages .
Metabolic Pathways
It is known that thiadiazoles can be involved in various reactions, including reactions with hydrazonoyl halides . These reactions can lead to the formation of various products, which can interact with different enzymes or cofactors .
Transport and Distribution
It is known that thiadiazoles can form hydrogen-bonded dimers through N1—H1n···S1 (triazole···S=C-triazole) interactions . These interactions can influence the transport and distribution of the compound .
Subcellular Localization
It is known that thiadiazoles can form hydrogen-bonded dimers through N1—H1n···S1 (triazole···S=C-triazole) interactions . These interactions can influence the localization of the compound within specific compartments or organelles .
Métodos De Preparación
The synthesis of Ethyl 2-[(4-methyl-1,2,3-thiadiazol-5-yl)sulfanyl]acetate typically involves the reaction of hydrazonoyl halides with alkyl carbothioates in the presence of a base such as triethylamine . The reaction conditions often include refluxing in ethanol for several hours to ensure complete conversion. Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity.
Análisis De Reacciones Químicas
Ethyl 2-[(4-methyl-1,2,3-thiadiazol-5-yl)sulfanyl]acetate undergoes various chemical reactions, including:
Oxidation: The thiadiazole ring can be oxidized under specific conditions to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the thiadiazole ring to its corresponding thiol or amine derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the sulfur atom, to form thioethers or thioesters.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and nucleophiles like primary amines or alkyl halides. The major products formed depend on the specific reaction conditions and reagents used.
Comparación Con Compuestos Similares
Ethyl 2-[(4-methyl-1,2,3-thiadiazol-5-yl)sulfanyl]acetate is unique compared to other similar compounds due to its specific substitution pattern on the thiadiazole ring. Similar compounds include:
1,3,4-Thiadiazole derivatives: These compounds share the thiadiazole ring but differ in their substituents, leading to variations in their biological activities.
Indole derivatives: Although structurally different, indole derivatives also exhibit diverse biological activities and are used in similar research applications.
Ethyl 2-[(4-methyl-1,2,3-thiadiazol-5-yl)sulfanyl]acetate stands out due to its specific combination of functional groups, which confer unique chemical reactivity and biological properties.
Propiedades
IUPAC Name |
ethyl 2-(4-methylthiadiazol-5-yl)sulfanylacetate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H10N2O2S2/c1-3-11-6(10)4-12-7-5(2)8-9-13-7/h3-4H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZBEVSNMDCLTIBE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CSC1=C(N=NS1)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H10N2O2S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
218.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
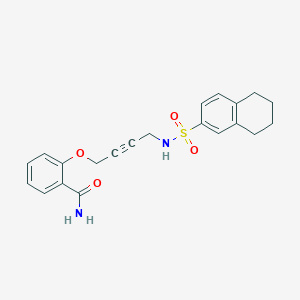
![3-(2-chlorophenyl)-5-methyl-N-(6-methyl-1,3-benzothiazol-2-yl)-N-[(oxolan-2-yl)methyl]-1,2-oxazole-4-carboxamide](/img/structure/B2524107.png)
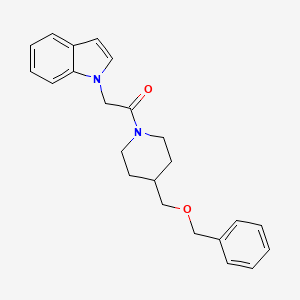
![2-(4-chlorophenyl)-N-[2-(4-fluorophenyl)-2-(4-methylpiperazin-1-yl)ethyl]acetamide](/img/structure/B2524110.png)
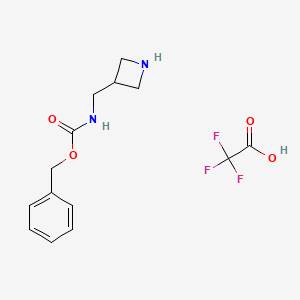
![Ethyl 6-(4-fluorophenyl)-8-oxo-5,6,7,8-tetrahydroimidazo[1,2-a]pyrazine-2-carboxylate](/img/structure/B2524114.png)
![8-(2-methoxyethyl)-1,6,7-trimethyl-3-(2-morpholinoethyl)-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2524115.png)
![1-(2-fluorophenyl)-N-{[1-(pyridin-4-yl)-1H-1,2,3-triazol-4-yl]methyl}methanesulfonamide](/img/structure/B2524120.png)
![[2-Fluoro-5-(hydroxymethyl)phenyl]methanol](/img/structure/B2524121.png)
![[3-(2,3-Dihydro-1-benzofuran-5-yl)-1-bicyclo[1.1.1]pentanyl]methanesulfonyl chloride](/img/structure/B2524122.png)
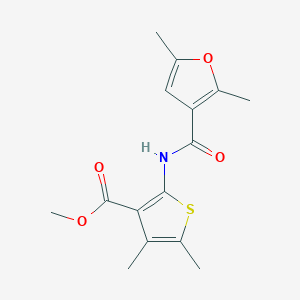
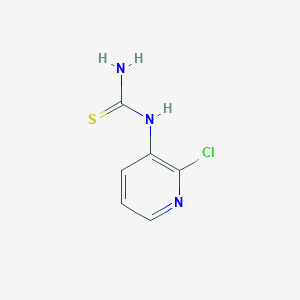
![1-methyl-N-(2-(1-methyl-7-oxo-1H-pyrrolo[2,3-c]pyridin-6(7H)-yl)ethyl)-3-(thiophen-2-yl)-1H-pyrazole-5-carboxamide](/img/structure/B2524126.png)
![1-({tricyclo[4.3.1.1?,?]undecan-1-yl}methyl)pyrrolidine hydrochloride](/img/structure/B2524128.png)
